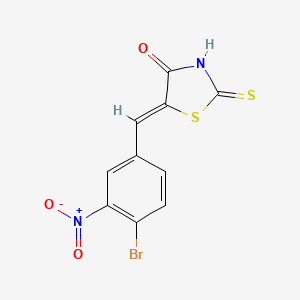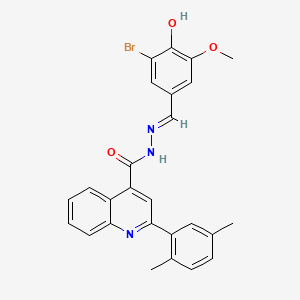
5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BNTO, is a synthetic compound with potential applications in various scientific research areas. This compound is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. BNTO has been synthesized using different methods, including the Knoevenagel condensation reaction.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but studies have shown that it can inhibit the activity of Bcl-2, a protein that promotes cell survival. 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one binds to the BH3 domain of Bcl-2, preventing it from interacting with other proteins and promoting cell survival. This leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of Bcl-2. 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have potential as a fluorescent material for use in imaging applications.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as an anticancer and antibacterial agent. 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have potential as a fluorescent material for imaging applications. However, one limitation of using 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved solubility in water. Another area of research is the exploration of 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential applications in various scientific research areas.
Scientific Research Applications
5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as an anticancer agent. Studies have shown that 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of Bcl-2, a protein that promotes cell survival. 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an antibacterial agent. In organic synthesis, 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of other compounds. In material science, 5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as a fluorescent material.
properties
IUPAC Name |
(5Z)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3S2/c11-6-2-1-5(3-7(6)13(15)16)4-8-9(14)12-10(17)18-8/h1-4H,(H,12,14,17)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKLHOYVUBQMIE-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)NC(=S)S2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]](/img/structure/B3728188.png)


![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3728200.png)
![1,4-dimethyl-5-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)amino]methylene}-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3728216.png)
![methyl 4-{[4-oxo-2-(3-pyridinylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B3728223.png)


![N-{[(3-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3728243.png)
![3-(3-hydroxypropyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3728251.png)
![2-[2-(3,4-dihydro-1(2H)-quinolinyl)vinyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3728253.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-hydroxy-3-iodo-5-methoxybenzylidene)acetohydrazide](/img/structure/B3728259.png)

![N-(5-chloro-2-phenoxyphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3728294.png)